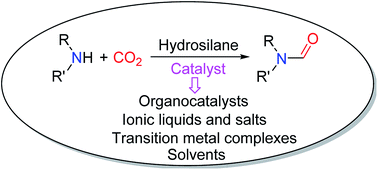Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2
RSC Advances Pub Date: 2020-09-14 DOI: 10.1039/D0RA05858K
Abstract
Carbon dioxide is an ideal raw material for the synthesis of complex organic compounds because of its rich, non-toxic, and good physical properties. It is of great significance to transform CO2 into valuable fine chemicals and develop a green sustainable cycle of carbon surplus. Based on hydrosilane as a reducing agent, this work summarizes the recent applications of reductive amidation of CO2 using different catalysts such as organocatalysts, ionic liquids (ILs), salts, transition metal complexes, and solvents. The main factors affecting the reductive amidation of CO2 and the possible reaction mechanism are discussed. Moreover, the future orientation and catalytic systems of the formylation of amines with CO2 and hydrosilane are prospected.

Recommended Literature
- [1] Law reports
- [2] Proceedings of the Society of Public Analysts and other Analytical Chemists
- [3] High-efficiency blue photoluminescence in the Cs2NaInCl6:Sb3+ double perovskite phosphor†
- [4] Influence of reaction temperature and stoichiometry on the coordination mode of a multidentate pyridylpyrazole ligand in Co(ii) complexes: from a 0D mononuclear structure to 3D frameworks†
- [5] Simulation of DNA double-strand dissociation and formation during replica-exchange molecular dynamics simulations
- [6] Influence of para-substituents on chemical shifts of 2-nitrobenzenesulphenate esters
- [7] Contents list
- [8] Combinatorial investigation of structural and optical properties of cation-disordered ZnGeN2†
- [9] In situ growth of monodisperse Fe3O4 nanoparticles on graphene as flexible paper for supercapacitor†
- [10] Ab initio simulations of scanning-tunneling-microscope images with embedding techniques and application to C58-dimers on Au(111)










